6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one

BRD9 bromodomain inhibition Epigenetic chemical probes Structure-activity relationship

6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazin-8(7H)-one class, characterized by its fused bicyclic core bearing a 3-methoxyphenyl substituent at the 6-position. This scaffold serves as a versatile synthetic intermediate and a privileged structure in medicinal chemistry, having been elaborated into potent inhibitors of multiple therapeutically relevant targets including mTOR, PI3 kinase, BRD9, cSrc, and ACK1.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 849201-24-7
Cat. No. B12908870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one
CAS849201-24-7
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CN3C=NC=C3C(=O)N2
InChIInChI=1S/C13H11N3O2/c1-18-10-4-2-3-9(5-10)11-7-16-8-14-6-12(16)13(17)15-11/h2-8H,1H3,(H,15,17)
InChIKeyFTWGPYOIFVZQAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one (CAS 849201-24-7): Core Scaffold Identity and Procurement Context


6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound belonging to the imidazo[1,5-a]pyrazin-8(7H)-one class, characterized by its fused bicyclic core bearing a 3-methoxyphenyl substituent at the 6-position [1]. This scaffold serves as a versatile synthetic intermediate and a privileged structure in medicinal chemistry, having been elaborated into potent inhibitors of multiple therapeutically relevant targets including mTOR, PI3 kinase, BRD9, cSrc, and ACK1 [2][3][4][5]. The compound is primarily procured as a research intermediate for structure-activity relationship (SAR) campaigns and chemical probe development programs.

Why Close Analogs of 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one Cannot Be Interchanged Without Quantitative Justification


Imidazo[1,5-a]pyrazine derivatives are not functionally interchangeable; subtle variations in regioisomerism, ring fusion geometry, and substitution pattern produce profound shifts in target selectivity and potency profiles [1]. For instance, the imidazo[1,5-a]pyrazin-8(7H)-one scaffold (as in the target compound) has been optimized for BRD9 bromodomain inhibition with nanomolar IC50 values, whereas the isosteric 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold preferentially engages the BRD4 bromodomain [2]. Similarly, the 6-aryl substituent identity on the imidazo[1,5-a]pyrazine core determines whether the resulting inhibitor targets mTOR (kinase inhibition), PI3Kδ (lipid kinase inhibition), or cSrc (non-receptor tyrosine kinase inhibition) [3][4]. Substituting the 6-(3-methoxyphenyl) group with alternative aryl or heteroaryl moieties without quantitative SAR data therefore risks complete loss of the desired target engagement profile. The specific compound addressed herein occupies a defined, reproducible position in synthetic pathways documented in primary medicinal chemistry literature and patent filings [3][5], making it a stable and traceable procurement choice.

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one Relative to Structural Analogs


Scaffold-Regiochemistry Defines Bromodomain Selectivity: BRD9 vs. BRD4 Target Engagement

Derivatives built upon the imidazo[1,5-a]pyrazin-8(7H)-one scaffold—the exact core of the target compound—achieve potent BRD9 bromodomain inhibition with IC50 values of 35–103 nM [1]. By contrast, the closely related 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold yields preferential BRD4 bromodomain inhibitors [2]. The presence or absence of the N7-methyl group thus acts as a critical selectivity switch between these two bromodomain subfamilies. Procuring the non-methylated scaffold (target compound) is essential for BRD9-directed SAR campaigns.

BRD9 bromodomain inhibition Epigenetic chemical probes Structure-activity relationship

6-(3-Methoxyphenyl) Substituent Directs Kinase Selectivity: cSrc vs. mTOR vs. PI3K Target Profiles

The 6-(3-methoxyphenyl) group of the target compound, when further elaborated at the 8-position, yields potent cSrc kinase inhibition (IC50 = 59 nM for the N-(2-chloro-6-methylphenyl)-8-amino derivative) [1]. In contrast, alternative 6-aryl substituents on the identical imidazo[1,5-a]pyrazine core have been optimized for mTOR inhibition (compound 4c; orally bioavailable, in vivo tumor growth inhibition in MDA-MB-231 xenograft) [2] and PI3K inhibition [3]. The 3-methoxyphenyl substituent therefore represents a defined vector for tuning kinase selectivity within a conserved core, and its replacement with other aryl groups cannot be assumed to yield equivalent selectivity profiles.

Kinase inhibitor selectivity Tyrosine kinase inhibition PI3K/mTOR pathway

Physicochemical Differentiation: Calculated LogP and Synthetic Tractability Relative to Congeners

The target compound possesses a calculated octanol/water partition coefficient (LogP) of 1.1 and a molecular weight of 241.25 g/mol (C13H11N3O2), with 2 rotatable bonds and 3 hydrogen bond acceptors [1]. Compared to the corresponding 8-morpholino derivative (MW 310.36, C17H18N4O2) and the 8-oxo-des-methyl analog, the target compound offers lower molecular complexity and fewer rotatable bonds, which may translate to improved synthetic accessibility for initial SAR exploration [2]. The compound's moderate LogP (1.1) places it within the favorable range for oral bioavailability according to Lipinski's rule of five, a property not shared by all imidazo[1,5-a]pyrazine congeners that carry more lipophilic substituents.

Physicochemical properties Drug-likeness Synthetic intermediate quality

Patent-Documented Utility as a Validated Synthetic Intermediate for PI3K/mTOR Dual Pathway Inhibitors

The target compound is explicitly cited as a reactant in the preparation of PI3 kinase inhibitors described in WO2011089400A1 [1]. This patent family also covers compounds with mTOR inhibitory activity, and the target compound's downstream products have been elaborated into dual PI3K/mTOR pathway inhibitors [2]. The compound's inclusion in a published PCT application provides procurement confidence: its synthetic role is publicly documented and reproducible, unlike uncharacterized intermediates from obscure sources. In contrast, many imidazo[1,5-a]pyrazine analogs with alternative substitution patterns lack equivalent patent-validated synthetic utility documentation.

PI3K inhibitor synthesis mTOR inhibitor synthesis Patent-validated intermediates

Validated Application Scenarios for 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one in Drug Discovery and Chemical Biology


BRD9 Bromodomain Chemical Probe Development

The imidazo[1,5-a]pyrazin-8(7H)-one core, represented by the target compound, has yielded BRD9 inhibitors with IC50 values of 35–103 nM and demonstrated anti-proliferative effects against A549 (IC50 = 6.12 μM) and EOL-1 (IC50 = 1.76 μM) cancer cell lines [1]. Procuring the target compound provides the unsubstituted N7 scaffold required for BRD9-directed optimization, avoiding the BRD4 selectivity shift introduced by N7-methylation [2]. This compound is the appropriate starting material for laboratories developing selective BRD9 chemical probes for studying SWI/SNF chromatin remodeling complex biology.

Kinase Inhibitor Lead Optimization Starting from a Privileged Core

The 6-(3-methoxyphenyl) substituent provides a demonstrated entry point for synthesizing cSrc kinase inhibitors (IC50 = 59 nM for the 8-amino derivative) [1]. Alternative elaborations at the 8-position of this scaffold have produced mTORC1/mTORC2 dual inhibitors with oral bioavailability and in vivo tumor growth inhibition in xenograft models [2]. The target compound's moderate LogP (1.1) and low molecular weight (241.25) make it suitable for fragment-based or structure-guided optimization campaigns seeking to balance potency with favorable physicochemical properties .

PI3K/mTOR Dual Pathway Inhibitor Synthesis via Patent-Validated Intermediates

The target compound is explicitly cited as a reactant in WO2011089400A1, a patent covering PI3 kinase inhibitors [1]. Its downstream products include 8-morpholino and phenol derivatives that have been further elaborated into dual PI3K/mTOR pathway inhibitors [2]. Researchers and CROs engaged in PI3K/mTOR inhibitor development can procure this intermediate with the confidence that its synthetic utility is legally and scientifically documented, simplifying patent landscape analysis and ensuring experimental reproducibility.

Scaffold-Hopping and Selectivity Profiling Across the Kinase and Bromodomain Families

The imidazo[1,5-a]pyrazine scaffold has demonstrated engagement with at least five distinct target classes—mTOR (kinase), PI3K (lipid kinase), cSrc (tyrosine kinase), ACK1 (tyrosine kinase), and BRD9 (bromodomain) [1][2]. Procuring the target compound, which retains the core scaffold with a defined but modifiable 6-aryl substituent, enables systematic scaffold-hopping studies to map selectivity determinants across these target families. The compound's synthetic tractability (2 rotatable bonds, 3 H-bond acceptors, LogP 1.1) facilitates rapid analog generation for broad selectivity profiling .

Quote Request

Request a Quote for 6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.